

preventing glycine interference in Bradford and BCA protein assays

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Compound of Interest

Compound Name: Glycine sodium salt hydrate

Cat. No.: B1592675

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Technical Support Center: Glycine Interference in Protein Assays

Welcome to the Technical Support Center for troubleshooting protein quantification assays. This guide provides detailed information and protocols to help researchers, scientists, and drug development professionals prevent and mitigate interference from glycine in Bradford and Bicinchoninic Acid (BCA) protein assays.

Frequently Asked Questions (FAQs)

Q1: How does glycine interfere with the BCA and Bradford protein assays?

A1: Glycine interference primarily affects the BCA assay. The mechanism of the BCA assay involves the reduction of cupric ions (Cu^{2+}) to cuprous ions (Cu^{1+}) by protein peptide bonds in an alkaline medium. These cuprous ions then chelate with bicinchoninic acid to produce a purple-colored complex that is measured spectrophotometrically. Glycine, being an amino acid, can also reduce Cu^{2+} to Cu^{1+} , leading to an overestimation of the protein concentration.[1][2] In contrast, the Bradford assay is less susceptible to interference from single amino acids like glycine. This assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily through interactions with basic and aromatic amino acid residues within the protein structure. Individual amino acids do not typically cause a significant color change.[3]

Q2: At what concentration does glycine start to interfere with the BCA assay?

A2: Significant interference in the BCA assay has been noted at glycine concentrations of 0.1 M and higher.^{[1][2]} The exact level of interference can vary depending on the specific formulation of the BCA reagent and the incubation conditions. For lower concentrations, the interference may be less pronounced but can still contribute to inaccurate results, especially when quantifying low-concentration protein samples.

Q3: My protein sample is in a buffer containing a high concentration of glycine. What are my options for obtaining an accurate protein concentration?

A3: You have several options to address glycine interference:

- Remove the glycine: You can use methods like dialysis, desalting (gel filtration), or protein precipitation to remove glycine from your sample before the assay.
- Use a glycine-compatible assay: The Bradford assay is generally a better choice for samples containing glycine, as it is less affected by this amino acid.
- Create a glycine-containing standard curve: If removing glycine is not feasible, you can prepare your protein standards in the same glycine-containing buffer as your sample. This helps to correct for the interference.

Q4: Can I simply dilute my sample to reduce the glycine concentration?

A4: Dilution can be an effective strategy if your initial protein concentration is high enough to remain within the detection range of the assay after dilution. By diluting the sample, you reduce the concentration of glycine to a level that no longer significantly interferes with the assay. However, if your protein of interest is already at a low concentration, dilution may not be a viable option.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues related to glycine interference in your protein assays.

Problem 1: Inaccurate or Overestimated Protein Concentration in BCA Assay

Possible Cause: Interference from glycine in your sample buffer.

Solutions:

- **Confirm Glycine Presence:** Review your buffer composition to confirm the presence and concentration of glycine.
- **Remove Glycine:**
 - **Dialysis/Desalting:** For a detailed protocol, refer to the "Experimental Protocols" section below. This is effective for removing small molecules like glycine from protein samples.
 - **Protein Precipitation:** This method concentrates your protein while removing buffer components. A detailed protocol is provided in the "Experimental Protocols" section.
- **Switch to Bradford Assay:** The Bradford assay is less sensitive to glycine.
- **Correct for Interference:**
 - **Glycine-Containing Standards:** Prepare your protein standards (e.g., BSA) in the same buffer containing the same concentration of glycine as your samples. This will create a standard curve that accounts for the background signal from glycine. A protocol for this is available in the "Experimental Protocols" section.

Problem 2: High Background Absorbance in Blank Wells (BCA Assay)

Possible Cause: The buffer used for the blank and standards contains glycine, leading to a color change even without protein.

Solutions:

- **Use the Correct Blank:** Ensure your blank solution is the same buffer your protein is in, including the glycine.
- **Subtract Blank Absorbance:** Always subtract the average absorbance of your blank replicates from all your standard and sample readings.

- Consider a Different Assay: If the background is excessively high, making it difficult to obtain a reasonable standard curve, switching to the Bradford assay is recommended.

Quantitative Data on Glycine Interference

While the interference of glycine in the BCA assay is well-documented, specific quantitative data showing the effect of a range of glycine concentrations on absorbance values is not readily available in a consolidated format. The degree of interference is dependent on the specific assay formulation and conditions. As a general guideline, a concentration of 100 mM glycine is known to cause significant interference in the BCA assay.[1][2] For the Bradford assay, the interference from glycine is generally considered negligible at common buffer concentrations.

To provide a practical reference, we have outlined a protocol in the "Experimental Protocols" section for how to generate a standard curve in the presence of various glycine concentrations. This will allow you to determine the specific impact of glycine in your experimental setup.

Table 1: Expected Qualitative Interference of Glycine

Glycine Concentration	BCA Assay Interference	Bradford Assay Interference
< 10 mM	Low to negligible	Negligible
10 mM - 50 mM	Moderate	Negligible
> 50 mM	High	Potentially low

Experimental Protocols

Protocol 1: Dialysis to Remove Glycine

This protocol is suitable for removing small molecules like glycine from protein samples.

Materials:

- Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10 kDa for most proteins.

- Dialysis buffer (a buffer compatible with your protein and downstream applications, without glycine).
- Stir plate and stir bar.
- Beaker or container large enough to hold a buffer volume at least 200 times that of your sample.

Procedure:

- Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This may involve rinsing with distilled water or a specific buffer.
- Load your protein sample into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
- Securely clamp or seal the tubing/cassette.
- Place the sealed sample into the beaker containing the dialysis buffer.
- Begin gentle stirring of the buffer on a stir plate.
- Dialyze for 2-4 hours at 4°C.
- Change the dialysis buffer. For efficient removal, perform at least three buffer changes. The second dialysis can be for another 2-4 hours, and the final one can be performed overnight.
- After the final dialysis, carefully remove the sample from the tubing/cassette.

Protocol 2: Acetone Precipitation to Remove Glycine

This method is useful for concentrating the protein and removing interfering substances.

Materials:

- Ice-cold acetone (-20°C).
- Microcentrifuge tubes.

- Refrigerated microcentrifuge.

Procedure:

- Place your protein sample (e.g., 100 μ L) in a microcentrifuge tube.
- Add four volumes of ice-cold acetone (400 μ L) to the sample.
- Vortex briefly and incubate at -20°C for 60 minutes to allow the protein to precipitate.
- Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C.
- Carefully decant the supernatant, which contains the glycine and other buffer components.
- Allow the protein pellet to air-dry for 5-10 minutes. Do not over-dry, as this can make it difficult to resuspend.
- Resuspend the pellet in a buffer that is compatible with your downstream application and the protein assay (e.g., PBS).

Protocol 3: Preparing a BSA Standard Curve with Glycine (for BCA Assay)

This protocol allows you to correct for glycine interference by including it in your standards.

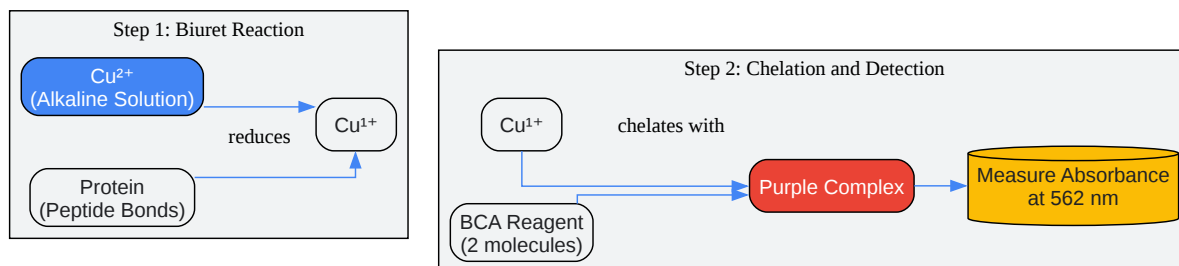
Materials:

- Bovine Serum Albumin (BSA) standard solution (e.g., 2 mg/mL).
- Glycine-containing buffer (the same buffer as your unknown samples).
- Microplate reader and 96-well plate.
- BCA assay reagents.

Procedure:

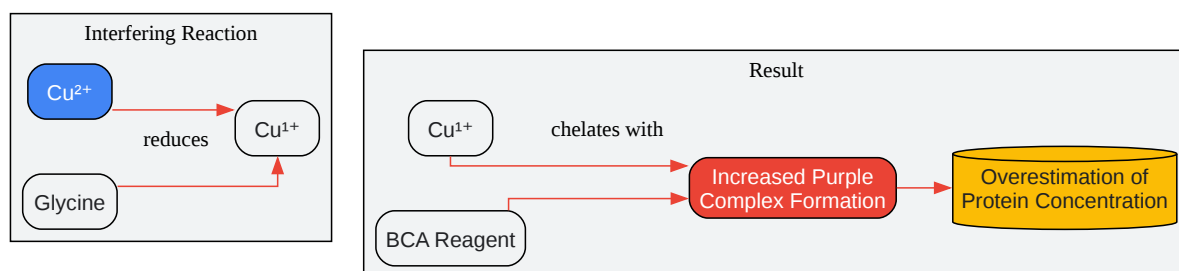
- Prepare a BSA Stock Solution in Glycine Buffer: Dilute your concentrated BSA standard to a working stock concentration (e.g., 1 mg/mL) using the same glycine-containing buffer that your samples are in.
- Prepare a Dilution Series: Create a series of BSA standards by serially diluting the BSA stock solution with the glycine-containing buffer. A typical concentration range would be 0, 25, 125, 250, 500, 750, and 1000 µg/mL. The "0" µg/mL standard will serve as your blank and should be the glycine-containing buffer alone.
- Perform the BCA Assay:
 - Pipette a small volume (e.g., 25 µL) of each standard and your unknown samples into separate wells of a 96-well plate.
 - Add the BCA working reagent (e.g., 200 µL) to each well.
 - Incubate the plate according to the manufacturer's instructions (e.g., 30 minutes at 37°C).
 - Measure the absorbance at 562 nm.
- Analyze the Data:
 - Subtract the absorbance of the blank (0 µg/mL BSA in glycine buffer) from all other readings.
 - Plot the corrected absorbance values for your standards against their known concentrations to generate a standard curve.
 - Use the equation of the line from your standard curve to determine the concentration of your unknown samples.

Visualizations



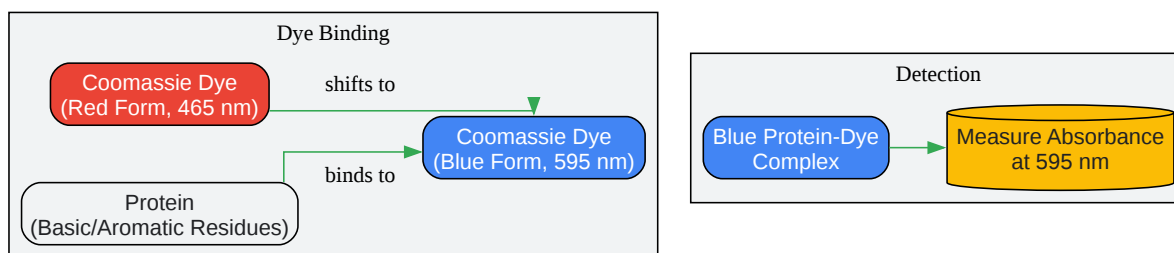
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Caption: Mechanism of the BCA Protein Assay.



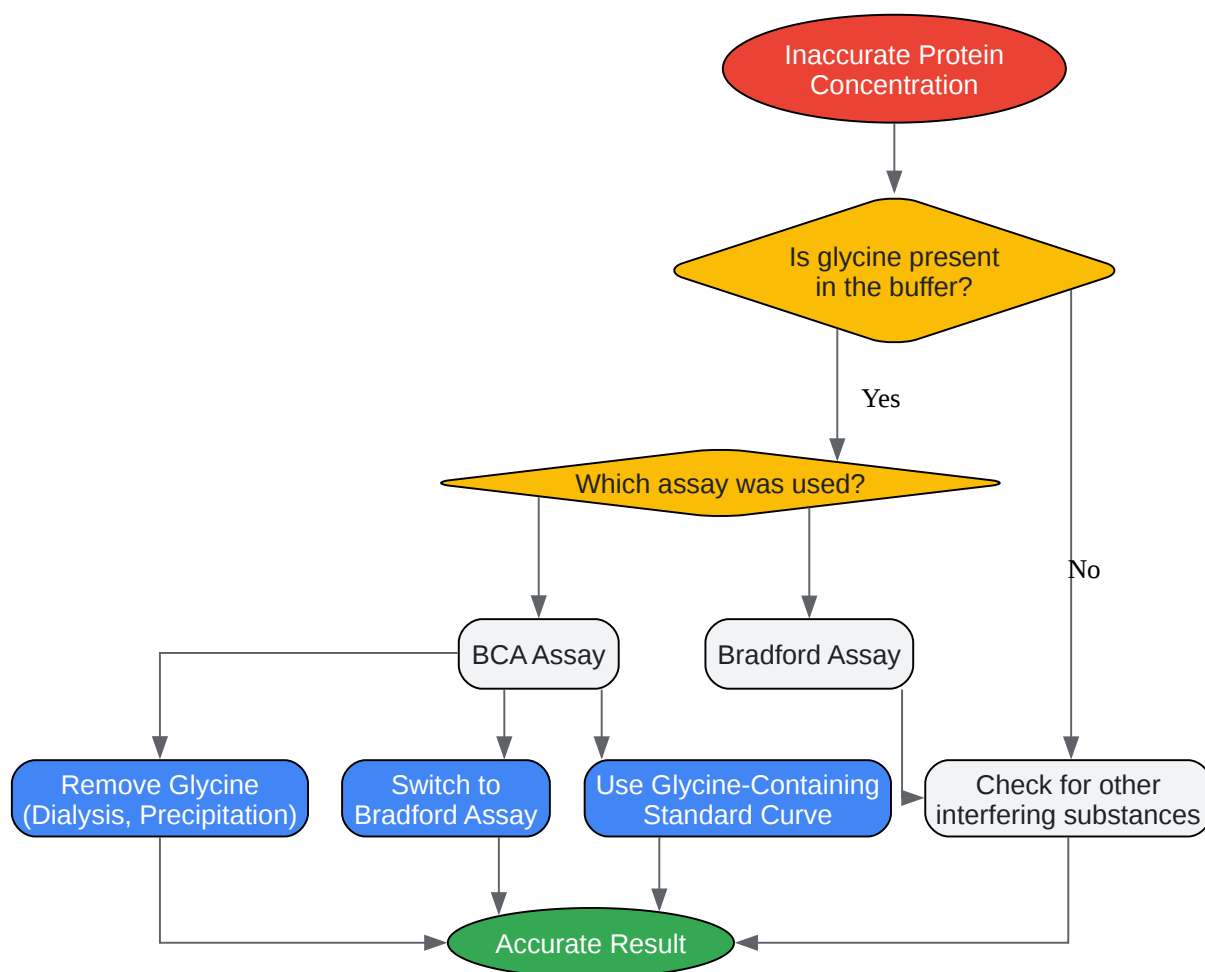
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Caption: How Glycine Interferes with the BCA Assay.



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Caption: Mechanism of the Bradford Protein Assay.



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Caption: Troubleshooting Glycine Interference.

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